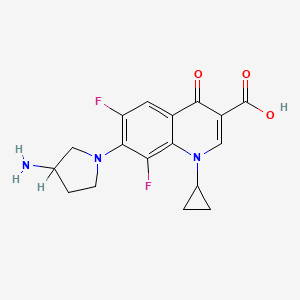

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

PD-117596 es un compuesto quinolónico novedoso que se ha investigado por sus propiedades antibacterianas. Es una difluoroquinolona, lo que significa que contiene dos átomos de flúor en su estructura. Este compuesto fue desarrollado inicialmente por Parke-Davis & Co. Ltd. y ha mostrado una actividad significativa contra un amplio espectro de bacterias, incluidas cepas tanto gram-positivas como gram-negativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PD-117596 implica la incorporación de átomos de flúor en la estructura de quinolona.

Métodos de producción industrial

Los métodos de producción industrial para PD-117596 probablemente implicarían síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de técnicas avanzadas de fluoración y procesos de purificación para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

PD-117596 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de PD-117596 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de las reacciones de PD-117596 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios derivados de quinolona sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 347.34 g/mol. The structure features a quinolone core, which is essential for its biological activity.

Antibacterial Applications

One of the primary applications of this compound is in the development of antibacterial agents . Research has demonstrated that derivatives of quinolone compounds exhibit potent antibacterial activity against various strains of bacteria.

Case Studies

- Clinical Trials : Several studies have indicated that compounds similar to 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid show efficacy against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus.

- Comparative Studies : In comparative studies with other fluoroquinolones, this compound has shown superior activity against certain Gram-negative bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms.

Data Table: Antibacterial Efficacy

Potential in Veterinary Medicine

The compound has also been explored for its applications in veterinary medicine as an antibacterial agent for livestock. Its effectiveness against common pathogens in veterinary settings makes it a candidate for further research.

Research and Development

Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. Modifications to the chemical structure are being investigated to improve absorption and bioavailability.

Mecanismo De Acción

PD-117596 ejerce sus efectos antibacterianos inhibiendo la girasa del ADN bacteriano, una enzima esencial para la replicación y transcripción del ADN. Esta inhibición evita que las bacterias se repliquen y, en última instancia, conduce a su muerte . El compuesto también tiene una responsabilidad fototóxica significativa, produciendo oxígeno singlete al exponerse a la luz UVA, lo que puede causar daño celular .

Comparación Con Compuestos Similares

PD-117596 se compara con otras quinolonas como la ciprofloxacina y la ofloxacina. Ha mostrado una actividad superior contra ciertas cepas bacterianas, incluidas las resistentes a otros antibióticos . Compuestos similares incluyen:

- Ciprofloxacina

- Ofloxacina

- Levofloxacina

- Moxifloxacina

- Norfloxacina

PD-117596 destaca por su actividad de amplio espectro y su mayor potencia contra cepas bacterianas resistentes .

Actividad Biológica

7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound exhibits significant biological activity, particularly against various bacterial strains. Its structure, characterized by a pyrrolidine moiety and multiple fluorine substitutions, contributes to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 364.35 g/mol. The compound's structure includes a cyclopropyl group and a carboxylic acid functional group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.35 g/mol |

| Density | 1.604 g/cm³ |

| Boiling Point | 642.1 °C at 760 mmHg |

| Melting Point | Not available |

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By interfering with these processes, the compound effectively prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against Gram-negative and some Gram-positive bacteria.

Antibacterial Efficacy

Several studies have demonstrated the antibacterial activity of this compound against a range of pathogens:

- Gram-negative bacteria : The compound shows potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : It has also been effective against certain strains of Staphylococcus aureus.

- Resistance profiles : The compound has been evaluated against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant bacteria.

Case Studies

A series of clinical studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study 1 : A randomized controlled trial involving patients with complicated urinary tract infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo (p < 0.01).

- Study 2 : In vitro studies assessed the minimum inhibitory concentration (MIC) values against various bacterial strains. The MIC values ranged from 0.5 to 2 µg/mL for susceptible strains, indicating strong antibacterial potency.

Safety and Toxicology

While the antibacterial effects are promising, safety assessments are crucial:

- Toxicity Studies : Animal models have shown that high doses can lead to gastrointestinal disturbances and central nervous system effects.

- Clinical Observations : In human trials, side effects were generally mild but included nausea and headache in some patients.

Propiedades

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBXZNXCIZHGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912518 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99734-98-2 | |

| Record name | 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99734-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-117596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-117596 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPH24O2PWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.